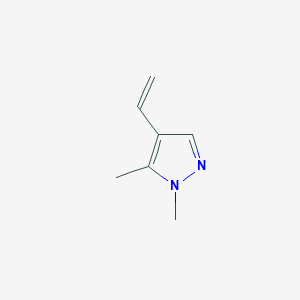

4-Ethenyl-1,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

90124-60-0 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

4-ethenyl-1,5-dimethylpyrazole |

InChI |

InChI=1S/C7H10N2/c1-4-7-5-8-9(3)6(7)2/h4-5H,1H2,2-3H3 |

InChI Key |

XEAZNWIGZRYUIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C=C |

Origin of Product |

United States |

Structural Features and Unique Chemical Motifs of 4 Ethenyl 1,5 Dimethyl 1h Pyrazole

The molecular architecture of 4-Ethenyl-1,5-dimethyl-1H-pyrazole is distinguished by a combination of a stable aromatic pyrazole (B372694) ring and a reactive ethenyl (vinyl) group. The core of the molecule is a five-membered pyrazole ring, a heterocycle containing two adjacent nitrogen atoms. This ring is substituted at the 1 and 5 positions with methyl groups and at the 4-position with an ethenyl group.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=NN1C)C=C |

| InChI Key | VCFMZJNLWRPYMG-UHFFFAOYSA-N |

Data sourced from PubChem.

The unique combination of a stable aromatic pyrazole core with a reactive vinyl substituent at a specific position presents a distinct chemical motif. This arrangement allows for the potential development of novel polymers and functional materials where the pyrazole unit can be incorporated into a larger macromolecular structure.

Significance of the Pyrazole Heterocycle in Advanced Organic Chemistry

The pyrazole (B372694) ring is a cornerstone in the field of heterocyclic chemistry, with its derivatives exhibiting a broad spectrum of applications. globalresearchonline.netresearchgate.netresearchgate.netnih.gov Pyrazoles are aromatic heterocycles, a class of compounds that has been instrumental in the development of pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netroyal-chem.com

The significance of the pyrazole heterocycle stems from several key aspects:

Biological Activity: Pyrazole derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov This has made them a privileged scaffold in medicinal chemistry.

Coordination Chemistry: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions to form stable complexes. mdpi.com These metal complexes have found applications in catalysis and materials science.

Synthetic Versatility: The pyrazole ring can be synthesized through various well-established methods, such as the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com The ring is also amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups at different positions. researchgate.net

The presence of the pyrazole moiety in 4-Ethenyl-1,5-dimethyl-1H-pyrazole suggests its potential for applications in these areas, with the ethenyl group providing a handle for further chemical modifications and polymerizations.

Current Research Landscape and Knowledge Gaps Pertaining to 4 Ethenyl 1,5 Dimethyl 1h Pyrazole

Classical and Modern Approaches to Pyrazole Ring Formation

The foundational step in synthesizing the target molecule is the construction of the pyrazole ring itself. Both classical and modern methods offer pathways to the pyrazole core, each with distinct advantages and challenges.

Cyclocondensation Reactions from 1,3-Dicarbonyl Compounds and Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.govyoutube.com This approach is a direct and often high-yielding route to polysubstituted pyrazoles. nih.gov

For the synthesis of a 1,5-dimethylpyrazole (B184060) core, a suitable 1,3-dicarbonyl precursor, such as pentane-2,4-dione (acetylacetone), would be reacted with methylhydrazine. The reaction proceeds through the formation of an imine with one carbonyl group, followed by an enamine formation with the second carbonyl, and subsequent cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

A primary challenge in this method when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines is controlling the regioselectivity. The reaction of methylhydrazine with an unsymmetrical dicarbonyl compound can lead to a mixture of two regioisomers. nih.gov However, for a symmetrical precursor like acetylacetone, this specific issue is averted, leading predominantly to 1,3,5-trimethyl-1H-pyrazole if the C4 position is not yet functionalized. To achieve the desired 1,5-dimethyl substitution pattern, a precursor like a 3-substituted pentane-2,4-dione would be necessary, followed by reaction with methylhydrazine.

Table 1: Examples of Classical Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product(s) | Reference |

| Acetylacetone | Hydrazine | 3,5-dimethylpyrazole (B48361) | cir-safety.org |

| Pentane-2,4-dione | Methylhydrazine | 1,3,5-trimethyl-1H-pyrazole / 1,4,5-trimethyl-1H-pyrazole | nih.gov |

| 1,3-Diketones | Arylhydrazine | 1-Aryl-3,5-disubstituted pyrazoles | bibliotekanauki.pl |

Multi-Component Reactions for Pyrazole Core Assembly

Modern synthetic strategies increasingly favor multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. nih.govwikipedia.org Several MCRs have been developed for the synthesis of pyrazole cores. masterorganicchemistry.com

One common MCR approach involves the in situ generation of the 1,3-dicarbonyl compound, which is then trapped by a hydrazine in a one-pot procedure. nih.gov For instance, an enolate can be reacted with a carboxylic acid chloride to form the 1,3-diketone, which subsequently undergoes cyclocondensation with a hydrazine present in the same reaction vessel. nih.gov Other variations include four-component reactions of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303), often facilitated by a catalyst, to produce highly substituted pyranopyrazoles, which can be precursors to other pyrazole derivatives. masterorganicchemistry.comorganic-chemistry.org

These methods provide a modular and versatile approach to pyrazole synthesis, allowing for the combination of diverse starting materials to access a wide range of substituted pyrazoles. wikipedia.org For the specific target molecule, an MCR could potentially assemble a 1,5-dimethyl-4-functionalized-pyrazole in a single, efficient operation. For example, a three-component reaction between an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) can yield 5-amino-1H-pyrazole-4-carbonitriles, demonstrating the utility of MCRs in creating functionalized pyrazoles.

Introduction of the Ethenyl Moiety and Regioselectivity Considerations

With the pyrazole core established, the next critical steps involve the introduction of the ethenyl (vinyl) group at the C4 position and ensuring the correct placement of the methyl groups on the nitrogen (N1) and carbon (C5) atoms.

Strategies for 4-Ethenyl Functionalization

Introducing a vinyl group at the C4 position of a pre-formed pyrazole ring is a key synthetic challenge. The C4 position is generally susceptible to electrophilic attack. youtube.com Several strategies can be envisioned for this transformation:

Wittig Reaction: A common and effective method for forming carbon-carbon double bonds is the Wittig reaction. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglumenlearning.com This would involve a 4-formyl-1,5-dimethyl-1H-pyrazole as a precursor. The formyl group can be introduced at the C4 position via reactions like the Vilsmeier-Haack reaction on an appropriate pyrazole substrate. chemmethod.com The 4-formylpyrazole would then be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to generate the desired 4-ethenyl group. wikipedia.org The Wittig-Horner reaction, a modification using phosphonates, has also been successfully applied to synthesize 4-vinyl pyrazole derivatives from 4-formylpyrazoles. nih.gov

Heck Coupling: The palladium-catalyzed Heck reaction provides a powerful method for the vinylation of aryl or heteroaryl halides. wikipedia.orgorganic-chemistry.org A synthetic route could involve the preparation of a 4-halo (e.g., 4-bromo or 4-iodo)-1,5-dimethyl-1H-pyrazole. This intermediate could then be coupled with ethylene (B1197577) or a vinyl-containing reagent, such as vinylboronic acid or a vinylstannane (in a Stille coupling), in the presence of a palladium catalyst and a base to form the 4-ethenyl bond. researchgate.net The Heck reaction offers good functional group tolerance and is a cornerstone of modern cross-coupling chemistry. youtube.comlibretexts.org

Elimination Reactions: Another approach involves the synthesis of a pyrazole with a suitable leaving group at the C4-ethyl position. For example, a 4-(1-hydroxyethyl)-1,5-dimethyl-1H-pyrazole could be synthesized. Subsequent acid-catalyzed dehydration of this alcohol would lead to the formation of the ethenyl group through an elimination reaction. nih.gov This precursor could be obtained by reacting a 4-acetylpyrazole (B2715411) with a reducing agent like sodium borohydride.

Alkylation and Arylation at Pyrazole Nitrogen Atoms

The final structural feature of this compound is the 1,5-dimethyl substitution pattern. As mentioned, the 5-methyl group would typically be installed during the initial ring formation using a precursor like acetylacetone. The N1-methylation is the final step, or it could be performed on an intermediate prior to C4-functionalization.

Regioselective N-alkylation of pyrazoles can be challenging because tautomerization can lead to alkylation at either nitrogen atom, resulting in a mixture of products. nih.gov For a 3(5)-monosubstituted pyrazole, direct alkylation often yields a mixture of 1,3- and 1,5-disubstituted isomers.

To achieve regioselective N1-alkylation, several methods have been developed:

Base-Mediated Alkylation: The choice of base and solvent can influence the regioselectivity. For instance, using K₂CO₃ in DMSO has been shown to promote regioselective N1-alkylation and arylation of 3-substituted pyrazoles. lumenlearning.com

Catalyst-Controlled Alkylation: Recent advances have demonstrated catalyst-controlled regioselective alkylation. Magnesium-catalyzed alkylation has been developed to provide N2-alkylated pyrazoles with high selectivity. wikipedia.org Conversely, specific protocols have been designed for highly selective N1-alkylation, achieving regioselectivity greater than 99:1 in some cases. organic-chemistry.org Biocatalytic approaches using engineered enzymes also offer unprecedented regioselectivity (>99%) for pyrazole alkylation. nih.gov

For the synthesis of the target molecule, a 4-ethenyl-5-methyl-1H-pyrazole intermediate would be subjected to a regioselective N1-methylation using a methylating agent (e.g., methyl iodide or dimethyl sulfate) under optimized conditions to yield the final product.

Catalytic Protocols in this compound Synthesis

Catalysis is integral to the efficient and selective synthesis of complex molecules like this compound. Catalysts can be employed at nearly every stage of the synthetic sequence.

In Ring Formation: MCRs for pyrazole synthesis are often promoted by catalysts. These can range from simple bases like piperidine (B6355638) to Lewis acids or solid-supported catalysts like nano NiFe₂O₄ or cerium complexes. masterorganicchemistry.comacademie-sciences.fr These catalysts facilitate the condensation and cyclization steps, often under mild and environmentally friendly conditions. bibliotekanauki.plscilit.com

In C-H Functionalization and Cross-Coupling: The introduction of the ethenyl group via cross-coupling is heavily reliant on catalysis. The Heck reaction is a prime example, universally employing a palladium catalyst. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines) is crucial for reaction efficiency and selectivity. organic-chemistry.orgresearchgate.net Ligandless Heck conditions have also been developed, sometimes using ionic liquids to stabilize the catalytic species. wikipedia.org If a C-H activation/arylation strategy were used to functionalize the ring, palladium catalysis would again be the method of choice. academie-sciences.fr

In N-Alkylation: As discussed, achieving regiocontrol in N-alkylation can be accomplished through catalysis. Magnesium bromide (MgBr₂) has been used as a catalyst to direct alkylation to the N2 position. wikipedia.org While less common for N1-selective methylation, the development of bespoke catalytic systems, including enzymatic ones, highlights the power of catalysis to solve fundamental selectivity challenges in heterocycle synthesis. nih.gov

A plausible catalytic route to this compound could involve an initial catalyst-free Knorr condensation, followed by a palladium-catalyzed Heck reaction to install the ethenyl group, and a final base-mediated N-methylation. Alternatively, a more advanced route might use a catalyst for a one-pot MCR to build a 4-halo-1,5-dimethylpyrazole intermediate, which would then be subjected to a palladium-catalyzed vinylation reaction.

Table 2: Catalysts in Key Synthetic Transformations for Pyrazole Derivatives

| Transformation | Catalyst Type | Example Catalyst | Purpose | Reference(s) |

| Pyrazole Synthesis (MCR) | Nanoparticle | NiFe₂O₄ | Facilitates one-pot, three-component synthesis | |

| Pyrazole Synthesis (MCR) | Lewis Acid | Yb(PFO)₃ | Catalyzes three-component synthesis of pyrazoles | nih.gov |

| C4-Vinylation | Palladium Cross-Coupling | Pd(OAc)₂ / Ligands | Catalyzes Heck reaction between 4-halopyrazole and alkene | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| N-Alkylation | Lewis Acid | MgBr₂ | Directs regioselective N2-alkylation | wikipedia.org |

| N-Alkylation | Biocatalyst | Engineered Methyltransferase | Achieves highly regioselective N-alkylation | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds, and the Heck reaction, in particular, is a powerful method for the alkenylation of aryl or vinyl halides. organic-chemistry.org This reaction allows for the direct introduction of an ethenyl (vinyl) group onto a pre-formed pyrazole ring, making it a key strategy for synthesizing compounds like this compound.

The general mechanism of the Heck reaction involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide. youtube.com The resulting organopalladium complex then undergoes migratory insertion with an alkene, followed by β-hydride elimination to yield the final alkenylated product and regenerate the palladium(0) catalyst. youtube.com The reaction conditions typically tolerate a wide array of functional groups. youtube.com

A notable application is the ligandless palladium-catalyzed Heck reaction of 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole with 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole. ktu.edu This synthesis was successfully conducted using palladium(II) acetate (B1210297) as the catalyst, cesium carbonate as the base, and tetrabutylammonium (B224687) chloride (TBAC) as a phase-transfer catalyst, affording the desired product in a 45% yield. ktu.edu The ability to perform this reaction without a specialized phosphine (B1218219) ligand simplifies the procedure and reduces costs. ktu.edu

Furthermore, palladium catalysis extends to the synthesis of more complex pyrazole derivatives. For instance, a four-component coupling reaction involving a terminal alkyne, a hydrazine derivative, carbon monoxide, and an aryl iodide can furnish pyrazole derivatives in the presence of a palladium catalyst at room temperature and ambient pressure. researchgate.net Palladium catalysts, often in conjunction with phosphine ligands, are also crucial for other cross-coupling reactions like the Suzuki and Negishi reactions, which are used to introduce aryl or other organic substituents onto the pyrazole core, thereby creating advanced derivatives. arkat-usa.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazole Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, Cs₂CO₃, TBAC | 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole, Bromo-indole derivative | Ligandless conditions, 45% yield. | ktu.edu |

| Four-Component Coupling | Palladium Catalyst | Terminal alkyne, Hydrazine, CO, Aryl iodide | Proceeds at room temperature and ambient pressure. | researchgate.net |

| Suzuki Coupling | Pd₂(dba)₃ or Pd(OAc)₂, Ligand 1, CsF | Phenylboronic acids, Aryl halides | Forms biaryl pyrazole derivatives. | arkat-usa.org |

| Negishi Coupling | PdCl₂(dppf)·CH₂Cl₂ | 4-Iodo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, Organozinc reagents | Synthesizes tetra-substituted pyrazoles. | rsc.org |

Copper-Mediated Synthetic Pathways

Copper catalysis offers a complementary and often more economical approach for the synthesis of pyrazole derivatives. These methods are particularly effective for cyclization reactions and the introduction of specific functional groups.

One significant application is the copper-mediated synthesis of 4-(trifluoromethyl)pyrazoles. A protocol using copper(II) triflate (Cu(OTf)₂) with a phenanthroline (phen) ligand catalyzes the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones. nih.gov This reaction proceeds under mild conditions (35 °C) to give the desired 4-trifluoromethyl pyrazoles in moderate to excellent yields with high regioselectivity. nih.gov Similarly, copper has been used to mediate the synthesis of 4-(trifluoromethyl)pyrazoles from α,β-alkynic tosylhydrazones through a domino cyclization-trifluoromethylation sequence. nih.gov

Copper catalysts are also employed in multicomponent reactions to build the pyrazole core. An efficient three-component reaction of 2,3-allenoates or 2-alkynoates, amines, and nitriles mediated by copper affords fully substituted pyrazoles. researchgate.net This pathway is believed to proceed through a tandem sequence of conjugate addition, 1,2-addition, and N-N bond formation. researchgate.net

In the synthesis of more complex, fused pyrazole systems, copper-mediated cyclization has proven effective. For example, diaryl-pyrazolo-benzooxazepine analogues have been synthesized through the Cu-mediated cyclization of an O-alkylated arylbromide intermediate. nih.gov

Table 2: Copper-Mediated Synthesis of Pyrazole Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Cycloaddition | Cu(OTf)₂/phen | 2-Bromo-3,3,3-trifluoropropene, N-Arylsydnones | 4-Trifluoromethyl pyrazoles | Mild conditions, excellent regioselectivity. | nih.gov |

| Three-Component Reaction | Copper(I) acetate | 2,3-Allenoates, Amines, Nitriles | Fully substituted pyrazoles | High diversity of products. | researchgate.net |

| Intramolecular Cyclization | Copper | O-Alkylated arylbromide pyrazole | Pyrazolo-benzooxazepines | Forms fused heterocyclic systems. | nih.gov |

Lewis Acid and Transition Metal Catalysis

Lewis acid and transition metal catalysis play a crucial role in the fundamental construction of the pyrazole ring. These catalysts activate substrates and facilitate cyclization reactions that might otherwise be inefficient.

A notable method involves the Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. nih.govacs.orgacs.org This approach provides a variety of pyrazole derivatives with complete regioselectivity at ambient temperature. nih.gov Lewis acids such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄) have been shown to be effective catalysts for this transformation, often requiring only a small catalytic amount (0.10 to 0.30 equivalents). acs.orgacs.org The reaction proceeds smoothly in various solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF), yielding the pyrazole products in good to excellent yields. acs.orgacs.org A proposed mechanism involves the Lewis acid activating a hydrazone intermediate, which then undergoes ring-opening and subsequent intramolecular cyclization to form the five-membered pyrazole ring. acs.org

Beyond Lewis acids, various transition metals are used to catalyze pyrazole synthesis. Heterogeneous nickel-based catalysts have been used for the one-pot condensation of hydrazines, ketones, and aldehydes at room temperature to form pyrazoles. mdpi.com Rhodium complexes, such as Rh₂(O₂CC₃F₇)₄, have been used to catalyze the formation of pyrroles from dienyl azides, a reaction analogous to pyrazole synthesis. organic-chemistry.org The synthesis and coordination chemistry of pyrazole complexes with transition metals like Ni(II) and Ru(II) are also well-studied, highlighting the integral relationship between pyrazoles and transition metal catalysis. nih.govsouthwales.ac.uk

Table 3: Lewis Acid and Transition Metal Catalyzed Pyrazole Synthesis

| Catalyst Type | Example Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Lewis Acid | SnCl₄, BF₃·OEt₂, TiCl₄ | 3-Ethoxycyclobutanones, Hydrazines | Ambient temperature, complete regioselectivity, high yields. | nih.govacs.orgacs.org |

| Transition Metal (Heterogeneous) | Nickel-based catalyst | Hydrazines, Ketones, Aldehydes | One-pot synthesis at room temperature, reusable catalyst. | mdpi.com |

| Transition Metal (Homogeneous) | Rhodium complexes | Dienyl azides | Catalyzes formation of N-heterocycles. | organic-chemistry.org |

Stereochemical Control in Ethenylpyrazole Synthesis

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when creating molecules with defined three-dimensional structures. In the synthesis of ethenylpyrazoles, stereocontrol is primarily concerned with the geometry of the double bond (E/Z isomerism) and the potential creation of new stereocenters.

Substrate control is a strategy where the existing stereochemistry in a molecule dictates the stereochemical outcome of a subsequent reaction. youtube.com In the context of ethenylpyrazole synthesis, the structure of the pyrazole precursor can influence the stereoselectivity of the vinyl group installation.

More commonly, stereocontrol is achieved through the reaction conditions, especially in catalytic processes like the Heck reaction. The intramolecular Heck reaction has been shown to be a powerful method for generating tertiary and quaternary stereocenters with high diastereoselectivity. chim.it For intermolecular reactions, the choice of ligands is crucial for achieving enantioselectivity. The use of chiral bidentate phosphine ligands, such as (R)-BINAP, can tightly coordinate to the palladium center and create a chiral environment that directs the migratory insertion step, leading to a preferred enantiomer. libretexts.org The regioselectivity of the Heck reaction, which determines where the aryl or vinyl group adds to the alkene, can also be controlled by the choice of catalyst system and reaction pathway. libretexts.org While reactions following a neutral pathway often favor the linear product due to steric factors, those proceeding through a cationic pathway can favor the branched product due to electronic effects. libretexts.org

Although specific studies on the stereocontrolled synthesis of this compound are not detailed in the provided sources, the principles established for the Heck reaction and other catalytic methods are directly applicable. By carefully selecting chiral ligands, optimizing reaction conditions, or using substrates with built-in stereochemical directors (auxiliaries), a high degree of stereochemical control can be exerted over the synthesis of advanced ethenylpyrazole derivatives. youtube.comlibretexts.org

One-Pot and Microwave-Assisted Synthesis Techniques

To improve efficiency, reduce waste, and shorten reaction times, modern synthetic chemistry increasingly relies on one-pot and microwave-assisted procedures. These techniques are highly applicable to the synthesis of pyrazole derivatives.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction time and improved yields compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various pyrazole-containing structures. For example, the cyclization of chalcones with hydrazine hydrate to form pyrazole rings can be completed in just 10 minutes under microwave irradiation, a significant acceleration over conventional methods. nih.gov Another report describes a solvent-free, microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with pyrazoles, which generated the desired adducts in minutes with competitive yields. nih.gov Microwave heating has also been optimized for the multi-step synthesis of 4-(pyrazol-1-yl)carboxanilides, where complete dehydration of a hydroxypyrazole intermediate was achieved in 15 minutes at 205 °C. acs.org

One-pot syntheses combine multiple reaction steps into a single procedure without isolating intermediates, which enhances operational simplicity and efficiency. mdpi.com The Lewis acid-catalyzed synthesis of pyrazoles from 3-ethoxycyclobutanones and hydrazines can be performed as a one-pot protocol, giving the final product in excellent yields. acs.orgacs.org Multicomponent reactions are inherently one-pot processes. A nickel-catalyzed, three-component reaction of a hydrazine, a ketone, and an aldehyde provides a green and efficient one-pot route to pyrazoles at room temperature. mdpi.com Similarly, 1-aryl-3-trifluoromethylpyrazoles have been prepared in a one-pot reaction using in situ generated nitrile imines and a surrogate for acetylene (B1199291), demonstrating the versatility of this approach for accessing complex fluorinated pyrazoles. nih.gov

Table 4: Comparison of Advanced Synthesis Techniques for Pyrazoles

| Technique | Key Advantages | Example Application | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Rapid heating, reduced reaction time, improved yields. | Cyclization of chalcones with hydrazine hydrate. | 10 minutes at 280 W. | nih.gov |

| Microwave-Assisted | Solvent-free, speed, efficiency. | Ring-opening of phenyl glycidyl ether with 3,5-dimethylpyrazole. | 120 °C for 1 minute. | nih.gov |

| One-Pot Synthesis | Operational simplicity, reduced waste, time-saving. | Lewis acid-catalyzed pyrazole formation. | SnCl₄, room temperature. | acs.orgacs.org |

| One-Pot Synthesis | Environmental-friendly, efficient. | Ni-catalyzed three-component reaction. | Heterogeneous Ni-catalyst, room temperature. | mdpi.com |

| One-Pot Synthesis | Access to complex molecules, mild conditions. | Synthesis of 1-aryl-3-trifluoromethylpyrazoles. | p-TsCl-mediated dehydration/ring contraction. | nih.gov |

Reactions Involving the Ethenyl Group

The carbon-carbon double bond of the ethenyl group is electron-rich, making it susceptible to attack by electrophiles and a prime candidate for polymerization and cycloaddition reactions.

Polymerization Reactions and Applications in RAFT Agents

The polymerization of vinylpyrazoles is a known process, typically initiated by free-radical initiators. fluorochem.co.uk The rate and degree of polymerization are sensitive to the substituents on the vinyl group and the pyrazole ring. fluorochem.co.uk For instance, 1-vinylpyrazole can polymerize with explosive force in its neat form, whereas more substituted analogues exhibit slower polymerization rates. fluorochem.co.uk In the case of this compound, the substitution on the pyrazole ring likely moderates the reactivity of the vinyl group compared to unsubstituted vinylpyrazoles.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. This method employs a RAFT agent, typically a thiocarbonylthio compound. While the direct use of this compound as a monomer in RAFT polymerization is not extensively documented, pyrazole-containing structures have been utilized as the "Z-group" in RAFT agents. These pyrazole carbodithiolate (PCDT) derived agents have shown promise as universal chain transfer agents, capable of controlling the polymerization of a wide range of monomers. This suggests a potential application for pyrazole derivatives in the design of novel RAFT agents.

Table 1: General Observations on Vinylpyrazole Polymerization

| Monomer Type | Polymerization Characteristics | Reference |

| 1-Vinylpyrazole (neat) | Can polymerize explosively. | fluorochem.co.uk |

| 1-Vinylpyrazole (in dilute benzene) | Cleanly polymerizes to high molecular weight polymers. | fluorochem.co.uk |

| Substituted Vinylpyrazoles | Polymerization rate is generally slower with increased substitution. | fluorochem.co.uk |

| 5-Methyl-1-vinylpyrazole | Shows a higher overall rate of polymerization in low monomer concentrations. | fluorochem.co.uk |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The ethenyl group of vinylpyrazoles can participate in various cycloaddition reactions, including Diels-Alder and [2+2] cycloadditions. 4-Vinylpyrazoles have been shown to react with dienophiles such as methyl propiolate, dimethyl acetylenedicarboxylate, and N-phenylmaleimide to yield 1:1 adducts. fluorochem.co.uk These reactions often require harsh conditions, such as high temperatures and pressures, due to the reluctance of the pyrazole ring to lose its aromaticity. fluorochem.co.uk However, the use of microwave irradiation has been found to accelerate these cycloadditions, leading to improved yields in shorter reaction times. fluorochem.co.uk

In [2+2] cycloaddition reactions, 1-vinylpyrazoles react with tetracyanoethylene (B109619) to form 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles. fluorochem.co.uk The reactivity in these reactions is influenced by the substituents on the pyrazole ring; electron-donating groups tend to facilitate the reaction, while electron-withdrawing groups can hinder or prevent it. fluorochem.co.uk

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. While often used to synthesize the pyrazole ring itself from a diazo compound and an alkene, the ethenyl group of a pre-formed vinylpyrazole can act as the dipolarophile. It can react with various 1,3-dipoles, such as nitrilimines, to furnish more complex heterocyclic structures.

Table 2: Examples of Cycloaddition Reactions with Vinylpyrazoles

| Vinylpyrazole Type | Reactant | Reaction Type | Conditions | Product Type | Reference |

| 4-Vinylpyrazoles | Dienophiles (e.g., DMAD) | Diels-Alder | High temperature/pressure or microwave | 1:1 Adducts | fluorochem.co.uk |

| 1-Vinylpyrazoles | Tetracyanoethylene | [2+2] Cycloaddition | Benzene, room temp to 80°C | 1-(2,2,3,3-Tetracyanocyclobutyl)pyrazoles | fluorochem.co.uk |

| Vinyl Derivative | Nitrilimine | 1,3-Dipolar Cycloaddition | In situ generation of dipole | 1,3,5-Trisubstituted pyrazole |

Hydrogenation and Halogenation of the Ethenyl Moiety

The ethenyl group of this compound can be readily transformed through addition reactions such as hydrogenation and halogenation.

Hydrogenation: Catalytic hydrogenation of the vinyl group is a standard procedure to saturate the double bond, converting the ethenyl substituent to an ethyl group. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The process generally results in the syn-addition of two hydrogen atoms across the double bond. For vinylpyrazoles, this transformation provides a route to the corresponding ethyl-substituted pyrazoles. fluorochem.co.uk

Halogenation: The reaction of vinylpyrazoles with halogens like bromine (Br₂) results in the addition of the halogen across the double bond of the vinyl group. This is a characteristic reaction of alkenes. Unlike 1-vinylimidazoles, which form complexes with halogens, 1-vinylpyrazoles undergo direct addition to the ethenyl moiety. Hydrohalogenation, the addition of a hydrogen halide (e.g., HBr, HCl), to vinylpyrazoles has also been investigated. The regioselectivity of this addition can be influenced by the structure of the pyrazole and the reaction conditions.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This structure imparts distinct reactivity patterns, including susceptibility to electrophilic and nucleophilic attack, and the ability to act as a ligand in coordination complexes.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The electronic nature of the pyrazole ring directs incoming reactants to specific positions. Generally, electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon atom. The C3 and C5 positions are comparatively electron-deficient due to the proximity of the electronegative nitrogen atoms, making them more susceptible to nucleophilic attack.

Nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires harsh conditions or the presence of strong electron-withdrawing groups.

Table 3: General Reactivity of the Pyrazole Ring

| Position | Typical Reactivity | Influencing Factors | Reference |

| C3 | Susceptible to nucleophilic attack. | Electron-withdrawing nature of adjacent nitrogens. | |

| C4 | Susceptible to electrophilic substitution. | Highest electron density among the ring carbons. | |

| C5 | Susceptible to nucleophilic attack. | Electron-withdrawing nature of adjacent nitrogens. | |

| N1 | Site for alkylation in NH-pyrazoles. | Basic, pyrrole-like nitrogen. | |

| N2 | Basic and reacts with electrophiles. | Pyridine-like nitrogen with available lone pair. |

Coordination Chemistry of this compound as a Ligand

Pyrazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. They typically coordinate to metal centers through the sp²-hybridized pyridine-like nitrogen atom (N2). The ability of pyrazoles to act as ligands has led to their use in the synthesis of coordination compounds with diverse structures and properties, including mononuclear and polynuclear complexes.

This compound possesses the necessary pyridine-like nitrogen to function as a monodentate ligand. The presence of the ethenyl group offers an additional site for potential secondary interactions or post-coordination modification. The methyl groups on the ring can influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes. While specific studies on the coordination complexes of this compound are not widely reported, the extensive body of research on pyrazole-based ligands suggests its potential to form complexes with transition metals and other metal ions.

Functionalization at Nitrogen Atoms

The pyrazole ring of this compound contains two nitrogen atoms, N1 and N2. In this specific molecule, the N1 position is substituted with a methyl group, which precludes further functionalization at this site. The remaining nitrogen, N2, is a basic, sp²-hybridized, "pyridine-like" atom with a lone pair of electrons available for reaction. encyclopedia.pub Consequently, functionalization at the nitrogen atoms of this compound is centered exclusively on the N2 position.

The primary reaction at the N2 atom is quaternization, which involves the reaction of the pyrazole with an electrophile, typically an alkyl halide or a similar alkylating agent. This reaction converts the neutral pyrazole into a positively charged pyrazolium (B1228807) salt. semanticscholar.orgrsc.org The process is analogous to the N-alkylation of other 1-substituted pyrazoles and pyridines. google.comgoogle.com The reaction proceeds via nucleophilic attack of the N2 lone pair on the electrophilic carbon of the alkylating agent, forming a new N-C bond and resulting in a stable cationic aromatic species. The general conditions for such reactions often involve heating the pyrazole with the alkylating agent, sometimes in a suitable solvent. google.com

The resulting 1,2-dimethylpyrazolium salts are ionic compounds with altered physical and chemical properties compared to the neutral parent pyrazole. This functionalization can be a key step in the synthesis of more complex molecules, including ionic liquids and precursors for various bioactive compounds. semanticscholar.org

| Alkylating Agent (R-X) | Product Name | Expected Product Structure |

| Methyl iodide (CH₃I) | 4-Ethenyl-1,2,5-trimethyl-1H-pyrazolium iodide | |

| Ethyl bromide (CH₃CH₂Br) | 2-Ethyl-4-ethenyl-1,5-dimethyl-1H-pyrazolium bromide | |

| Benzyl chloride (C₆H₅CH₂Cl) | 2-Benzyl-4-ethenyl-1,5-dimethyl-1H-pyrazolium chloride | |

| Allyl bromide (CH₂=CHCH₂Br) | 2-Allyl-4-ethenyl-1,5-dimethyl-1H-pyrazolium bromide |

Reaction Mechanisms and Intermediates

Analysis of Transition States and Reaction Pathways

While specific computational studies on the transition states and reaction pathways of this compound are not extensively documented, the analysis of analogous systems provides significant insight into its expected reactivity. The primary reactive sites are the ethenyl group at C4 and the nucleophilic nitrogen at N2.

Reaction at the Ethenyl Group: The ethenyl substituent is susceptible to reactions typical of alkenes, most notably palladium-catalyzed cross-coupling reactions like the Heck reaction. libretexts.org The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. libretexts.org Computational studies using Density Functional Theory (DFT) on similar reactions have elucidated the key steps and transition states: nih.govbohrium.com

Oxidative Addition: A Pd(0) species adds to an aryl or vinyl halide (Ar-X), proceeding through a transition state to form a Pd(II) intermediate. This step is often rate-determining in alternative Pd(II)/Pd(IV) cycles. nih.gov

Migratory Insertion (Carbopalladation): The alkene (the ethenyl group of the pyrazole) coordinates to the Pd(II) complex. This is followed by the migratory insertion of the alkene into the Pd-Ar bond, which proceeds via a four-centered transition state. This step is crucial as it often controls the regioselectivity and enantioselectivity of the reaction. bohrium.com

β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming the final substituted alkene product and a hydridopalladium(II) species.

Reductive Elimination: The catalyst is regenerated by the reductive elimination of H-X, often facilitated by a base. libretexts.org

Reaction at the N2 Atom: The quaternization at the N2 position is a standard SN2 reaction. DFT calculations on the N-alkylation of pyrazoles show that the transition state involves the approach of the alkylating agent to the nitrogen lone pair. wuxiapptec.com For an N1-substituted pyrazole, the reaction pathway exclusively leads to N2 alkylation. The activation energy for this process is influenced by steric hindrance around the nitrogen atom and the electronic properties of both the pyrazole and the alkylating agent. wuxiapptec.com Computational models show that hydrogen bonding can significantly stabilize the transition state for N2 alkylation over N1 alkylation in tautomeric pyrazoles, a factor that directs the regioselectivity of the initial N-methylation step to form the N1-methylated precursor. wuxiapptec.com

| Reaction Type | Key Mechanistic Steps | Insights from Computational Analysis of Analogues |

| Heck Reaction (at Ethenyl Group) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | DFT calculations help identify the migratory insertion as the selectivity-determining step; the energy barrier is influenced by steric and electronic factors. bohrium.com |

| Quaternization (at N2 Atom) | Nucleophilic Attack (SN2) | Transition state calculations confirm the geometry of attack and show stabilization from factors like hydrogen bonding in precursor molecules. wuxiapptec.com |

| Electrophilic Addition (at Ethenyl Group) | Formation of a carbocation intermediate, Nucleophilic attack | The reaction would likely proceed via the more stable carbocation, with its stability influenced by the electron-donating nature of the pyrazole ring. |

Role of Tautomerism in Reactivity and Structural Stability

The specific compound, this compound, has a methyl group fixed at the N1 position and therefore does not exhibit prototropic annular tautomerism . This phenomenon, however, is of fundamental importance to the chemistry of the vast majority of pyrazoles that are not substituted at both nitrogen atoms and is crucial for understanding the synthesis and reactivity of the precursors to the title compound. encyclopedia.pubnih.gov

Annular tautomerism in pyrazoles refers to the migration of a proton between the two vicinal ring nitrogen atoms (N1 and N2). nih.gov For a hypothetical precursor like 4-ethenyl-5-methyl-1H-pyrazole , two tautomeric forms can exist in equilibrium. This equilibrium can significantly influence reactivity, as the two forms possess different electronic and steric environments. encyclopedia.pub For example, an N-alkylation reaction on this tautomeric precursor would yield a mixture of the 1,5-dimethyl (the title compound) and 1,3-dimethyl isomers, with the ratio depending on the tautomer populations and reaction kinetics. wuxiapptec.com

Computational and experimental studies have identified several factors that govern the stability and equilibrium of pyrazole tautomers: nih.govmdpi.comnih.govnih.gov

Electronic Effects of Substituents: Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position (i.e., the NH proton is on the adjacent N1 atom). nih.gov Conversely, electron-withdrawing groups (e.g., -CHO, -COOH) often stabilize the tautomer with the substituent at the C5 position. nih.gov

Steric Hindrance: Bulky substituents generally prefer the C5 position to minimize steric clash with the N1-substituent in the resulting N-alkylated product.

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can alter the tautomeric ratio. nih.gov Water, for instance, can lower the energetic barrier for proton transfer between the nitrogens by forming hydrogen-bonded bridges. nih.gov

Intramolecular and Intermolecular Hydrogen Bonding: In the solid state, pyrazoles often form hydrogen-bonded dimers, trimers, or tetramers, which stabilizes specific tautomeric forms. rsc.orgnih.govrsc.org Intramolecular hydrogen bonds between a substituent and the pyrazole NH group can also lock the molecule into a preferred tautomeric form. mdpi.comnih.gov

Therefore, while this compound itself is structurally locked, the concept of tautomerism is indispensable for controlling its regioselective synthesis from N-unsubstituted precursors.

| Factor | Influence on Tautomeric Equilibrium | Example |

| Substituent Electronic Effects | Electron-donating groups stabilize the tautomer with the substituent at C3. nih.gov | A methyl or amino group at C5 favors the 1H-tautomer where the proton resides on the N1 adjacent to the C5. nih.govmdpi.com |

| Solvent Polarity | Polar/protic solvents can stabilize more polar tautomers and facilitate interconversion via proton relay. nih.gov | Water molecules can lower the activation energy for proton transfer. nih.gov |

| Hydrogen Bonding | Intermolecular H-bonds in the solid state can favor a specific tautomer in the crystal lattice. rsc.org | Pyrazoles often form cyclic, H-bonded dimers or tetramers. rsc.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethenyl 1,5 Dimethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for the structural assignment of 4-Ethenyl-1,5-dimethyl-1H-pyrazole. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity between neighboring protons.

In the ¹H NMR spectrum, distinct signals are expected for the ethenyl protons, the methyl groups at positions 1 and 5, and the lone proton on the pyrazole (B372694) ring. The methyl groups typically appear as sharp singlets, with their exact chemical shifts influenced by their position on the pyrazole ring. For instance, in related dimethylpyrazole structures, methyl group signals are often observed in the range of 2.1–2.5 ppm. The ethenyl group will present a more complex splitting pattern, typically an AMX or ABX system, due to the distinct chemical environments and coupling interactions of the vinyl protons.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern. For N-unsubstituted pyrazoles, the signals for C3 and C5 can be broad due to tautomeric exchange. nih.gov However, in N-methylated compounds like this compound, sharp signals are expected. The positions of the methyl carbons, the ethenyl carbons, and the pyrazole ring carbons (C3, C4, and C5) can be definitively assigned. For example, in similar 3,5-dimethyl-1-phenyl-1H-pyrazole systems, the methyl carbons appear around 12-13 ppm, while the pyrazole ring carbons resonate at distinct downfield shifts. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.3-7.5 | - |

| C3 | - | ~138-140 |

| C4 | - | ~115-120 |

| C5 | - | ~148-150 |

| 1-CH₃ | ~3.6-3.8 | ~35-40 |

| 5-CH₃ | ~2.2-2.4 | ~10-15 |

| Ethenyl CH | ~6.5-6.7 (dd) | ~128-132 |

| Ethenyl CH₂ (cis) | ~5.0-5.2 (d) | ~112-116 |

| Ethenyl CH₂ (trans) | ~5.5-5.7 (d) | ~112-116 |

Note: These are estimated values based on data from related pyrazole structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between the protons of the ethenyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals for each protonated carbon, such as the C-H of the pyrazole ring, the methyl carbons, and the ethenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com The HMBC spectrum is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the 1-methyl group and the C5 and C3 carbons of the pyrazole ring, and between the ethenyl protons and the C4 carbon of the pyrazole ring. Such correlations are fundamental in distinguishing between isomers. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity. NOESY can be used to confirm the spatial relationship between the substituents on the pyrazole ring. For example, a NOESY correlation between the 5-methyl protons and the H3 proton would support their proximity in the proposed structure. rsc.org

The concerted application of these 2D NMR techniques provides a robust and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. nih.gov

For a more in-depth understanding of the electronic structure and intermolecular interactions, specialized NMR techniques can be utilized.

¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen atoms of the pyrazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, including substituent effects, protonation, and hydrogen bonding. acs.org In N-substituted pyrazoles, two distinct ¹⁵N signals would be expected, and their chemical shifts can provide valuable information about the electronic distribution within the heterocyclic ring. nih.govtandfonline.com

Solid-State CP/MAS NMR : Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR allows for the study of the compound in the solid state. This technique is particularly useful for investigating polymorphism and intermolecular interactions, such as hydrogen bonding, in the crystalline form. psu.edunih.govresearchgate.net By comparing solid-state and solution NMR data, insights into the effects of crystal packing on the molecular structure can be gained. cdnsciencepub.com

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

C-H Stretching : Vibrations for the aromatic C-H on the pyrazole ring and the vinyl C-H bonds of the ethenyl group are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl groups will appear in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching : The stretching vibrations of the C=C bonds within the pyrazole ring and the ethenyl group, as well as the C=N bond of the pyrazole, typically appear in the 1650-1450 cm⁻¹ region. researchgate.net

C-H Bending : In-plane and out-of-plane bending vibrations for the various C-H bonds occur at lower frequencies, providing a fingerprint region that is unique to the molecule.

Pyrazole Ring Vibrations : The pyrazole ring itself has characteristic ring stretching and deformation vibrations that contribute to the fingerprint region of the spectrum.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic/Vinyl C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C and C=N Stretch | 1650 - 1450 |

| C-H In-plane Bend | 1450 - 1200 |

| C-H Out-of-plane Bend | 1000 - 675 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule during a vibration. Therefore, vibrations of non-polar bonds, such as the C=C bond of the ethenyl group, often produce strong signals in the Raman spectrum. chemicalbook.com The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (Molecular Formula: C₈H₁₂N₂), HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula. The expected monoisotopic mass of the neutral molecule is 136.1000 Da. In practice, the compound is typically ionized, for example by protonation, to form the [M+H]⁺ adduct.

Fragmentation Analysis: In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion fragments in a predictable manner, offering clues to its structure. The fragmentation of the pyrazole core is well-documented. Common fragmentation pathways for pyrazole derivatives include the loss of N₂, HCN, and radicals from substituents. For this compound, key fragmentation events would involve the pyrazole ring and the ethenyl and methyl substituents. While specific experimental data for this compound is not publicly available, a predictive analysis based on known pyrazole fragmentation can be proposed.

Table 1: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment Formula | Adduct | Calculated m/z | Description |

| C₈H₁₂N₂ | [M+H]⁺ | 137.1073 | Protonated molecular ion |

| C₈H₁₂N₂ | [M+Na]⁺ | 159.0893 | Sodium adduct |

| C₇H₉N₂ | [M-CH₃]⁺ | 121.0760 | Loss of a methyl group |

| C₆H₈N | [M-HCN-N₂]⁺ | 94.0651 | Loss of hydrogen cyanide and dinitrogen from the ring |

| C₆H₇ | [M-N₂-HCN-H]⁺ | 79.0542 | Further fragmentation |

As an illustrative example, the mass spectrometric analysis of the related compound 3,5-dimethyl-1-phenyl-1H-pyrazole reveals a protonated molecular ion [M+H]⁺ at m/z = 173. rsc.org This demonstrates the utility of MS in confirming the molecular weight of substituted pyrazoles.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Optical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and to characterize its photophysical properties.

UV-Visible Spectroscopy: The UV-Vis spectrum of a pyrazole derivative is influenced by the chromophores present, namely the pyrazole ring itself and any conjugating substituents. The parent 1H-pyrazole exhibits a UV absorption maximum (λ_max) around 210 nm in the gas phase, corresponding to π → π* transitions within the aromatic ring. nist.govnist.gov For this compound, the presence of the ethenyl (vinyl) group in conjugation with the pyrazole ring is expected to shift the λ_max to a longer wavelength (a bathochromic shift) compared to the unsubstituted parent pyrazole. The exact position of the absorption maximum would depend on the solvent polarity.

Fluorescence Spectroscopy: Most simple pyrazole compounds are not strongly fluorescent. Fluorescence typically arises in molecules with extended π-conjugated systems and structural rigidity. While this compound possesses some conjugation, significant fluorescence would not be expected. However, derivatization of the pyrazole core with known fluorophoric groups could induce or enhance fluorescence, a strategy often employed in the design of fluorescent probes.

Table 2: Illustrative UV-Vis Absorption Data for Pyrazole Derivatives

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹·cm⁻¹) | Reference |

| 1H-Pyrazole | Gas Phase | ~210 | Not specified | nist.govnist.gov |

| 3,5-Diphenyl-1H-pyrazole | Not specified | 254 | 1046 | jocpr.com |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | Not specified | 252 | 1029 | jocpr.com |

| 3-(Trifluoromethyl)-5-methyl-1H-pyrazole | Not specified | 218 | 685 | jocpr.com |

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information on the atomic arrangement of a material in the solid state.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, SC-XRD analysis would yield its absolute structure, providing accurate measurements of bond lengths, bond angles, and torsional angles. This data would confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the conformation of the ethenyl and methyl substituents relative to the ring.

Furthermore, SC-XRD reveals the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (if applicable), van der Waals forces, and potential π-π stacking interactions between pyrazole rings. While this compound lacks a traditional hydrogen bond donor, weak C-H···N or C-H···π interactions may influence the crystal packing. In a study of the related 4-fluoro-1H-pyrazole, SC-XRD revealed that molecules are linked into one-dimensional chains via intermolecular N-H···N hydrogen bonds. nih.gov

Table 3: Representative Bond Lengths from SC-XRD Analysis of 4-Fluoro-1H-pyrazole at 150 K nih.gov

| Bond | Bond Length (Å) |

| N1-N2 | 1.341(1) |

| N2-C3 | 1.332(1) |

| C3-C4 | 1.378(1) |

| C4-C5 | 1.374(1) |

| C5-N1 | 1.339(1) |

| C4-F1 | 1.355(1) |

This data illustrates the level of precision obtained from SC-XRD, which would be essential for the definitive structural characterization of this compound.

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze bulk crystalline materials. libretexts.org It is crucial for confirming the phase purity of a synthesized batch of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. youtube.com

The primary applications of PXRD for this compound would include:

Phase Identification: Comparing the experimental PXRD pattern of a newly synthesized batch to a reference pattern (either calculated from SC-XRD data or from a known pure standard) to confirm its identity.

Purity Assessment: The presence of sharp peaks from crystalline impurities would be readily detectable in the diffraction pattern, allowing for the assessment of the bulk sample's purity. youtube.com

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns due to their different unit cells and molecular packing. PXRD is a key tool in identifying and distinguishing between potential polymorphs of this compound, which can have different physical properties.

The analysis of pyrazole-doped polymer electrolytes by PXRD has been used to investigate changes in the crystallinity of the material, demonstrating the technique's utility in characterizing the solid-state properties of materials containing pyrazole moieties. researchgate.net

Theoretical and Computational Chemistry Approaches to 4 Ethenyl 1,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For 4-Ethenyl-1,5-dimethyl-1H-pyrazole, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict its most stable conformation.

The geometrical optimization process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. This provides detailed information on bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also determined through these calculations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.38 |

| N2-C3 | 1.34 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.39 | |

| C4-C(ethenyl) | 1.48 | |

| Bond Angle (°) | C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.0 | |

| C3-C4-C5 | 107.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, FMO analysis can identify the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule highlights potential sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions represent areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green regions are of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyrazole (B372694) ring, indicating their nucleophilic character. The regions around the hydrogen atoms of the methyl and ethenyl groups would exhibit a positive potential (blue).

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines intramolecular interactions, such as charge transfer and delocalization, by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In this compound, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pair orbitals of the nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as interactions involving the π-orbitals of the pyrazole ring and the ethenyl group, are significant.

Table 3: Key NBO Interactions and Stabilization Energies for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(N2-C3) | ~25 |

| LP(1) N2 | σ(N1-C5) | ~18 |

| π(C3-C4) | π*(C(ethenyl)-C(ethenyl)) | ~15 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent.

For this compound, MD simulations can be employed to explore the rotational freedom of the ethenyl group and the methyl groups. This analysis helps in understanding the different conformations the molecule can adopt and their relative stabilities. Furthermore, by simulating the molecule in a solvent, one can study the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern its solubility and behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure verification. DFT methods can accurately calculate Nuclear Magnetic Resonance (NMR) chemical shifts and the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.gov

The calculated NMR chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms of this compound can be correlated with experimental spectra to assign the signals to specific atoms in the molecule. capes.gov.br Similarly, the calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule's functional groups.

Table 4: Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (at N1) | ~3.7 | ~35 |

| CH₃ (at C5) | ~2.4 | ~12 |

| CH (pyrazole ring) | ~7.5 | ~130 |

| CH (ethenyl) | ~6.5 | ~128 |

| CH₂ (ethenyl) | ~5.0-5.5 | ~115 |

Table 5: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretching (aromatic/ethenyl) | 3100-3000 |

| C-H stretching (methyl) | 2950-2850 |

| C=C stretching (ethenyl) | ~1640 |

| C=N stretching (pyrazole ring) | ~1580 |

| Pyrazole ring stretching | ~1500-1400 |

Studies on Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key parameter used to quantify the NLO activity of a molecule.

Computational methods can be used to predict the NLO properties of molecules. For pyrazole derivatives, studies have shown that the presence of electron-donating and electron-accepting groups can enhance their NLO response. nih.gov In this compound, the pyrazole ring acts as an electron-rich system, and the ethenyl group can participate in π-conjugation, which are features that can contribute to NLO activity. Theoretical calculations of the first-order hyperpolarizability can provide an initial assessment of its potential as an NLO material.

Table 6: Predicted Non-Linear Optical Property for this compound

| NLO Parameter | Predicted Value (a.u.) |

|---|---|

| First-order Hyperpolarizability (β) | Values for pyrazole derivatives can range from modest to significant depending on substitution. For this compound, a moderate value would be expected. |

Quantum Chemical Studies of Reaction Mechanisms and Catalysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate details of reaction mechanisms and the role of catalysts. These computational methods allow for the exploration of reaction pathways, the characterization of transition states, and the determination of activation energies, providing a molecular-level understanding that is often difficult to obtain through experimental means alone. eurasianjournals.com

Reaction Mechanisms of Pyrazole Derivatives

The reactivity of the pyrazole ring is significantly influenced by its substituents. chim.it In the case of this compound, the ethenyl (vinyl) group at the C4 position and the methyl groups at the N1 and C5 positions dictate its electronic properties and, consequently, its chemical behavior. The pyrazole ring itself is aromatic and can participate in various reactions, including cycloadditions and electrophilic substitutions. chim.it

Cycloaddition Reactions:

One of the most studied classes of reactions for pyrazoles and their derivatives is the [3+2] cycloaddition. mdpi.comresearchgate.net Theoretical studies, often employing DFT methods, have been crucial in understanding the regioselectivity and stereoselectivity of these reactions. For instance, the reaction of diazopropane (B8614946) with chalcone (B49325) derivatives to form pyrazoles has been investigated using DFT calculations (B3LYP, M06, M06-2X) with the 6-311+G(d,p) basis set. mdpi.com These studies help in predicting whether the reaction will favor the formation of pyrazole derivatives over other products like oxadiazoles (B1248032) by calculating the activation energies and reaction energies of the competing pathways. mdpi.com

A theoretical study on the [3+2] cycloaddition reactions between 2-diazopropane (B1615991) (DAP) and chalcone derivatives highlighted the polar nature of these reactions, with the polarity increasing with the number of electron-withdrawing groups. mdpi.com The global electron density transfer (GEDT) values were analyzed to understand the electronic flow during the reaction. mdpi.com

| Reactant System | Activation Energy (ΔG‡) | Reaction Energy (ΔG) | Computational Method |

|---|---|---|---|

| Diazopropane + Chalcone | 15.8 | -25.4 | B3LYP/6-311+G(d,p) |

Vinylpyrazole Reactivity:

The ethenyl group in this compound is a key functional group that can participate in various reactions. Studies on vinylpyrazoles show that they can act as dienophiles in Diels-Alder reactions. nih.gov For example, the reaction of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole with cyclohexa-1,3-diene has been reported. nih.gov Quantum-chemical calculations have been used to understand the conformational preferences of these vinylpyrazoles, which in turn affects their reactivity. nih.gov

Furthermore, vinylpyrazoles can undergo [2+2] cycloaddition reactions, for instance, with tetracyanoethylene (B109619), leading to cyclobutyl-substituted pyrazoles. nih.gov The exocyclic double bond, activated by conjugation with the pyrazole ring, can also be susceptible to Michael addition reactions. nih.gov

Catalysis Involving Pyrazole Derivatives

Pyrazole derivatives are not only substrates in various reactions but can also act as ligands in catalytic systems. The nitrogen atoms in the pyrazole ring are excellent coordinators for metal ions, making pyrazole-based ligands versatile in coordination chemistry and catalysis.

A fascinating example involves a tungsten(II) pyrazole complex, [WBr2(pz-NHCCH3)(CO)3] (where pz = 3,5-dimethyl-pyrazolate), which facilitates the stoichiometric reaction between 3,5-dimethylpyrazole (B48361) (pzH) and acetylene (B1199291) to produce N-vinyl-pyrazole. nih.govresearchgate.netrsc.org This reaction is inspired by the enzymatic activity of acetylene hydratase. nih.govrsc.org The N-vinyl-pyrazole formed can then be hydrolyzed to acetaldehyde. nih.govresearchgate.netrsc.org This process suggests a potential catalytic cycle where the pyrazole complex acts as a functional model for the enzyme. nih.govresearchgate.net The formation of the vinyl compound is thought to proceed through a reactive intermediate where acetylene coordinates to the metal center. nih.govrsc.org

| Reactants | Catalyst/Mediator | Key Product | Significance |

|---|---|---|---|

| 3,5-dimethylpyrazole + Acetylene | [WBr2(pz-NHCCH3)(CO)3] | N-vinyl-3,5-dimethyl-pyrazole | Functional model for acetylene hydratase nih.govresearchgate.netrsc.org |

Advanced Applications and Functionalization of 4 Ethenyl 1,5 Dimethyl 1h Pyrazole in Chemical and Materials Sciences

Role as a Building Block in Organic Synthesis for Complex Molecular Architectures

The pyrazole (B372694) nucleus is a fundamental scaffold in the synthesis of a multitude of complex organic molecules. nih.gov Specifically, derivatives of 1,5-dimethyl-1H-pyrazole serve as crucial building blocks for creating more elaborate heterocyclic systems. The presence of the ethenyl (vinyl) group at the 4-position of 4-ethenyl-1,5-dimethyl-1H-pyrazole offers a reactive site for various organic transformations, making it a valuable precursor in the construction of intricate molecular architectures.

One of the key reactions involving the ethenyl group is the palladium-catalyzed Heck coupling reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the linkage of the pyrazole moiety to other organic fragments. For instance, substituted 4-ethenyl-1H-pyrazoles can be coupled with aryl halides to produce complex indole-pyrazole hybrids. researchgate.net This methodology provides a pathway to novel compounds with potential synergistic pharmacological effects. researchgate.net

Furthermore, the pyrazole core itself can be synthesized through various routes, such as the reaction of 1,3-dicarbonyl compounds with hydrazines. rsc.org The substituents on the pyrazole ring can be readily modified, and the ethenyl group provides a handle for further diversification. For example, the related compound 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a precursor for synthesizing more complex bispyrazole derivatives. uni.lu The versatility of pyrazole derivatives in synthesis is also demonstrated by their use in producing pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. The chemical reactivity of the ethenyl group allows for its transformation into other functional groups, further expanding the synthetic utility of this compound.

| Reaction Type | Reactant/Catalyst | Product Type | Significance |

| Heck Coupling | Aryl Halide, Palladium Catalyst | Indole-Pyrazole Hybrids | Creation of complex, potentially bioactive molecules. researchgate.net |

| Cyclization | 1,3-Dicarbonyl, Hydrazine (B178648) | Substituted Pyrazoles | Fundamental synthesis of the pyrazole core. rsc.org |

| Condensation | Amine, Base | Bispyrazole Derivatives | Building larger molecular structures from pyrazole units. |

| Cycloaddition | Enamine | Pyrazolo[1,5-a]pyrimidines | Access to fused heterocyclic systems. |

Application in Polymer Science and Macromolecular Engineering (e.g., RAFT Agents)

In the realm of polymer science, pyrazole derivatives have shown significant promise, particularly in the development of controlled polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for producing polymers with well-defined architectures, and pyrazole-containing compounds have been successfully employed as RAFT agents. rsc.org

Specifically, dithiocarbamates derived from 3,5-dimethyl-1H-pyrazole have been demonstrated to be highly versatile RAFT agents. rsc.org These agents can control the polymerization of a wide range of monomers, from more activated monomers like acrylates and styrene (B11656) to less activated monomers such as vinyl acetate (B1210297), yielding polymers with low dispersity. rsc.org The resulting polymers also benefit from the low odor of the pyrazole-based RAFT agents. rsc.org Given the structural similarity, this compound could be a precursor to novel RAFT agents, where the ethenyl group could either be preserved for post-polymerization modification or transformed into a suitable activating group.

Moreover, pyrazole-containing monomers can be used to create microporous organic polymers (MOPs). These materials have high surface areas and are being explored for applications such as CO2 capture. researchgate.net The nitrogen atoms in the pyrazole ring are thought to enhance the affinity of the polymer for carbon dioxide. researchgate.net The ethenyl group of this compound makes it a suitable monomer for polymerization reactions, potentially leading to functional polymers with applications in gas storage and separation.

| Polymer Application | Pyrazole Derivative | Key Feature | Potential of this compound |

| RAFT Polymerization | 3,5-Dimethyl-1H-pyrazole-1-carbodithioates | Versatile control over polymerization of various monomers. rsc.org | Precursor to novel RAFT agents with a polymerizable group. |

| Microporous Organic Polymers | 3,5-Diphenyl-1H-pyrazole | High CO2 absorption capacity. researchgate.net | A monomer for creating functional polymers for gas capture. |

Development of Pyrazole-Containing Ligands for Coordination Chemistry

The nitrogen atoms in the pyrazole ring make pyrazole derivatives excellent ligands for coordinating with metal ions. The resulting metal complexes have diverse applications in catalysis and materials science. Compounds structurally related to this compound, such as 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, are recognized for their potential as ligands in coordination chemistry.

The specific arrangement of the nitrogen atoms in the pyrazole ring allows for the formation of stable coordination complexes with a variety of metals. The substituents on the pyrazole ring can be tailored to fine-tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex. The ethenyl group in this compound can also participate in coordination or be used as a reactive handle to anchor the complex to a support or another molecule.

Exploration in Agrochemicals as Synthetic Precursors

The pyrazole heterocycle is a common motif in many commercially successful agrochemicals, including pesticides, herbicides, and fungicides. mdpi.com Pyrazole derivatives are known to disrupt the physiology of pests, making them effective agents for crop protection. The synthesis of novel pyrazole-containing compounds is therefore an active area of research in the agrochemical industry. mdpi.com